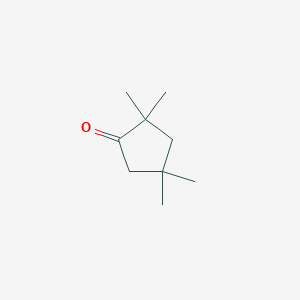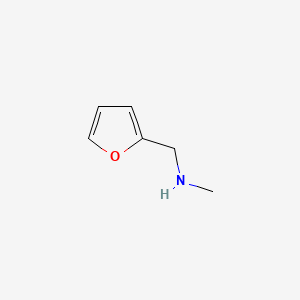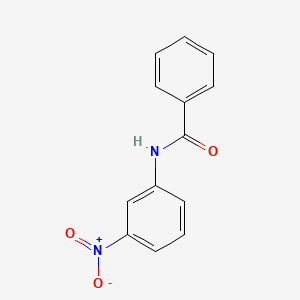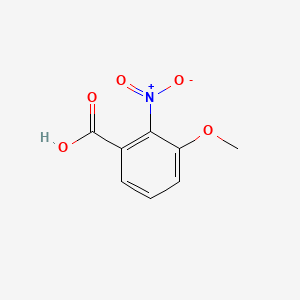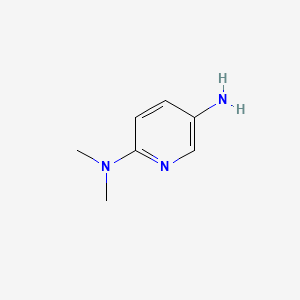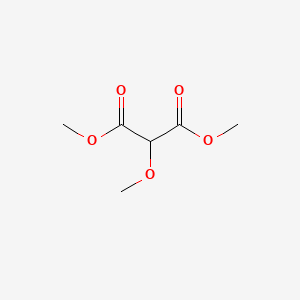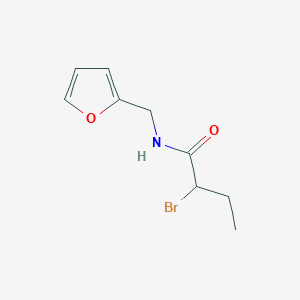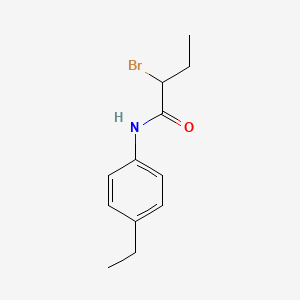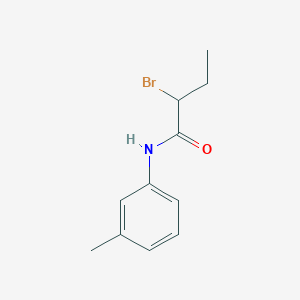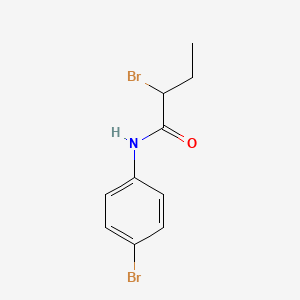![molecular formula C7H5F4N3O4 B1294031 [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1171731-28-4](/img/structure/B1294031.png)
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound characterized by the presence of difluoromethyl groups, a nitro group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of difluoromethyl-substituted hydrazine with a suitable diketone under acidic conditions to form the pyrazole ring. The nitro group is then introduced via nitration using nitric acid and sulfuric acid. Finally, the acetic acid moiety is attached through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
Reduction: Formation of [3,5-bis(difluoromethyl)-4-amino-1H-pyrazol-1-yl]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Formation of esters like [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The difluoromethyl groups can mimic the behavior of natural substrates, making it useful in enzyme studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The nitro group can be reduced to an amino group, which is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The difluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-difluoro-2,4,6-trinitroanisole: Similar in having difluoromethyl groups and nitro groups.
2,4,6,8,10,12-hexanitrohexaazaisowurtzitane: Another compound with multiple nitro groups, used in high-energy materials.
Uniqueness
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is unique due to the combination of difluoromethyl groups and a pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-[3,5-bis(difluoromethyl)-4-nitropyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N3O4/c8-6(9)3-4(14(17)18)5(7(10)11)13(12-3)1-2(15)16/h6-7H,1H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSPMYFLEOGSNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)F)[N+](=O)[O-])C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)
